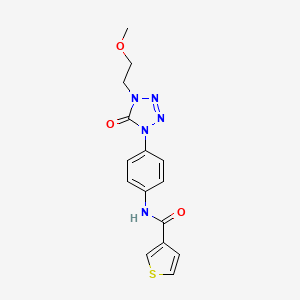

N-(1-(2,3-二氢苯并呋喃-5-基)丙烷-2-基)-2-(2-甲氧基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

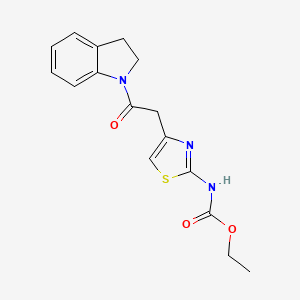

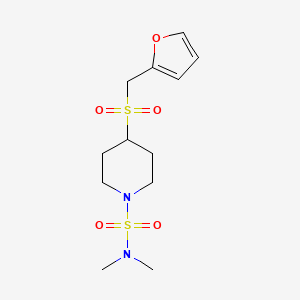

The compound N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide is a chemical entity that appears to be a derivative of benzofuran. Benzofuran derivatives are known for their diverse biological activities and are of interest in the synthesis of various pharmacologically active compounds. The structure of the compound suggests that it contains a benzofuran moiety, an acetamide group, and a methoxyphenoxy substituent.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been explored in the literature. For instance, the synthesis of acetamino derivatives of 2,3-dimethylbenzofuran was achieved through the cyclization of acetaminophenoxy butanones and subsequent acetylation of the resulting aminobenzofurans . Although the specific synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide is not detailed in the provided papers, similar synthetic routes involving cyclization and functional group transformations could be hypothesized for its synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. The paper on 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide provides insight into the crystal structure of a related compound, where the acetamide moiety adopts an almost planar structure and the substituents assume specific dihedral angles relative to the core structure . This information can be useful in predicting the molecular conformation of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including nitration, reduction, acetylation, and the Hofmann reaction, as demonstrated in the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran . These reactions are crucial for introducing different functional groups and modifying the chemical properties of the benzofuran core. The specific chemical reactions that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide can participate in would depend on the reactivity of its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups, the planarity of the acetamide moiety, and the overall molecular geometry can affect properties such as solubility, melting point, and reactivity. While the provided papers do not offer specific data on the physical and chemical properties of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide, insights can be drawn from related compounds. For example, the crystal structure analysis of a benzothiazole acetamide derivative reveals intermolecular hydrogen bonding and attractive interactions that could influence the compound's solid-state properties .

科学研究应用

合成和化学转化

- 酰化和合成技术: 山口等人早期的工作展示了酰化甲氧基取代的 2-异丙烯基-2,3-二氢苯并呋喃的方法,这与所讨论化合物的核心结构密切相关。这些与乙酸-三氟乙酸酐或 N-甲基甲酰苯胺-酰氯的酰化扩大了合成复杂苯并呋喃衍生物的工具包,为操作类似结构提供了基础方法 (山口等人,1984)。

- 新型抗胆碱酯酶: 罗等人探索了苯并呋喃衍生物的还原环化,导致具有显着抗胆碱酯酶活性的化合物。这项研究强调了二氢苯并呋喃和甲苯并二氧杂菲骨架在为乙酰胆碱酯酶和丁酰胆碱酯酶等酶创造有效抑制剂方面的治疗潜力 (罗等人,2005)。

生物活性与应用

- 抗氧化和抗菌特性: 卡亚等人对酰肼和恶二唑衍生物(使用 3-甲氧基苯酚作为起始物质)的研究说明了这些化合物对各种细菌菌株和肿瘤细胞系的抗菌和抗增殖潜力。这项研究提供了对所讨论化合物的衍生物在开发新的化学治疗剂方面的可能应用的见解 (卡亚等人,2017)。

- 具有生物活性的海洋衍生化合物: 兰等人从海洋真菌中发现了新型异苯并呋喃酮衍生物,对某些癌细胞系表现出细胞毒性活性。这项研究突出了海洋衍生的苯并呋喃化合物在药物开发中的多种潜力 (兰等人,2014)。

化学相互作用和过程

- 级联合成: 周等人开发了一种铑(III)催化的偶联反应来合成 3-亚烷基二氢苯并呋喃衍生物,展示了一种从更简单的结构中创建复杂分子结构的有效方法。这一过程强调了二氢苯并呋喃作为合成具有各种领域潜在应用的新化合物的支架的多功能性 (周等人,2015)。

属性

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-14(11-15-7-8-17-16(12-15)9-10-24-17)21-20(22)13-25-19-6-4-3-5-18(19)23-2/h3-8,12,14H,9-11,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQFCUGECHYWAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)

![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2514328.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)